(Acetato-kappaO)[[2,2'-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]](2-)]cobalt
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Overview
Description
(Acetato-kappaO)[2,2’-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]cobalt is a coordination compound featuring cobalt as the central metal ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Acetato-kappaO)[2,2’-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]cobalt typically involves the reaction of cobalt acetate with the ligand 2,2’-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenol]. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Acetato-kappaO)[2,2’-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]cobalt can undergo various types of chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The cobalt center can be reduced to lower oxidation states.
Substitution: Ligands around the cobalt center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and various ligands for substitution reactions. These reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cobalt(III) complexes, while reduction reactions may yield cobalt(I) complexes. Substitution reactions can result in the formation of new coordination compounds with different ligands.
Scientific Research Applications
Chemistry
In chemistry, (Acetato-kappaO)[2,2’-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]cobalt is used as a catalyst in various organic reactions, including oxidation and reduction reactions. Its unique coordination environment allows for selective and efficient catalysis.
Biology
In biology, this compound has been studied for its potential use in enzyme mimetics and as a model for metalloenzymes. Its ability to mimic the active sites of certain enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new biomimetic catalysts.
Medicine
In medicine, research is ongoing to explore the potential therapeutic applications of this compound. Its ability to interact with biological molecules and catalyze specific reactions makes it a candidate for drug development and diagnostic applications.
Industry
In industry, (Acetato-kappaO)[2,2’-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]cobalt is used in the production of advanced materials, including polymers and coatings. Its catalytic properties are harnessed to improve the efficiency and selectivity of industrial processes.
Mechanism of Action
The mechanism of action of (Acetato-kappaO)[2,2’-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]cobalt involves the coordination of the cobalt center with various ligands. This coordination allows the compound to participate in redox reactions and catalyze specific chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- (Acetato-kappaO)[2,2’-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[4-methoxyphenolato-kappaO]]cobalt
- (Chloro-kappaO)[2,2’-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]manganese
Uniqueness
(Acetato-kappaO)[2,2’-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]cobalt is unique due to its specific ligand environment and the resulting coordination geometry. This uniqueness allows it to exhibit distinct catalytic properties and reactivity compared to similar compounds. The presence of the 1,2-cyclohexanediylbis ligand provides additional stability and selectivity in various reactions.
Properties
Molecular Formula |
C38H55CoN2O4 |
---|---|
Molecular Weight |
662.8 g/mol |
IUPAC Name |
cobalt(3+);2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate |
InChI |
InChI=1S/C36H54N2O2.C2H4O2.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;1-2(3)4;/h17-22,29-30,39-40H,13-16H2,1-12H3;1H3,(H,3,4);/q;;+3/p-3/t29-,30-;;/m1../s1 |
InChI Key |
SZLTZRSRNDSBPH-SEILFYAJSA-K |
Isomeric SMILES |
CC(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Co+3] |
Canonical SMILES |
CC(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Co+3] |
Origin of Product |
United States |
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